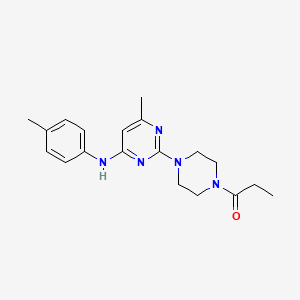![molecular formula C22H37NO B4974455 1-[6-(2,6-diisopropylphenoxy)hexyl]pyrrolidine](/img/structure/B4974455.png)
1-[6-(2,6-diisopropylphenoxy)hexyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[6-(2,6-diisopropylphenoxy)hexyl]pyrrolidine, also known as DPHP, is a compound that has gained significant interest in scientific research due to its potential therapeutic applications. DPHP is a pyrrolidine derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for various research areas.
Mécanisme D'action
The mechanism of action of 1-[6-(2,6-diisopropylphenoxy)hexyl]pyrrolidine is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. This compound has been shown to interact with various receptors, including the sigma-1 receptor and the cannabinoid receptor, which are involved in regulating cellular processes such as apoptosis, inflammation, and oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound has antioxidant, anti-inflammatory, and anti-apoptotic effects. In vivo studies have shown that this compound has neuroprotective, cardioprotective, and anticancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-[6-(2,6-diisopropylphenoxy)hexyl]pyrrolidine in lab experiments is its ability to modulate various signaling pathways, making it a versatile compound for studying various cellular processes. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 1-[6-(2,6-diisopropylphenoxy)hexyl]pyrrolidine. One area of interest is the development of this compound derivatives with improved solubility and potency. Another area of interest is the investigation of this compound's potential in treating various neurodegenerative diseases, cardiovascular diseases, and cancers. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its interactions with various receptors and signaling pathways.
Méthodes De Synthèse
The synthesis of 1-[6-(2,6-diisopropylphenoxy)hexyl]pyrrolidine involves the reaction of 6-bromohexan-1-ol with 2,6-diisopropylphenol to form 1-[6-(2,6-diisopropylphenoxy)hexanol]. This intermediate is then reacted with pyrrolidine to form this compound. The synthesis of this compound has been extensively studied, and various modifications have been made to improve its yield and purity.
Applications De Recherche Scientifique
1-[6-(2,6-diisopropylphenoxy)hexyl]pyrrolidine has been studied for its potential therapeutic applications in various research areas, including neurology, cardiology, and oncology. In neurology, this compound has been shown to have neuroprotective effects and has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiology, this compound has been shown to have anti-inflammatory effects and has been studied for its potential in treating cardiovascular diseases such as hypertension and atherosclerosis. In oncology, this compound has been shown to have anticancer effects and has been studied for its potential in treating various types of cancer.
Propriétés
IUPAC Name |
1-[6-[2,6-di(propan-2-yl)phenoxy]hexyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO/c1-18(2)20-12-11-13-21(19(3)4)22(20)24-17-10-6-5-7-14-23-15-8-9-16-23/h11-13,18-19H,5-10,14-17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOFIECUVDAILE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)OCCCCCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-benzyl-3-[(cyclopentylamino)methyl]-N-methyl-2-pyridinamine](/img/structure/B4974393.png)
![N-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B4974397.png)

![1-benzyl-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B4974409.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4974422.png)
![N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B4974433.png)
![ethyl 1'-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4'-bipiperidine-4-carboxylate](/img/structure/B4974437.png)
![3-ethyl-5-{2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4974443.png)

![3-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-methyl-N-(tetrahydro-3-furanyl)benzamide](/img/structure/B4974466.png)
![2-(2,4-dichlorophenyl)-3-[5-(1-pyrrolidinyl)-2-furyl]acrylonitrile](/img/structure/B4974467.png)